(1R,2R)-2-{[(pyridin-2-yl)methyl]amino}cyclopentan-1-ol
Overview
Description
(1R,2R)-2-{[(pyridin-2-yl)methyl]amino}cyclopentan-1-ol is a chiral compound that features a cyclopentane ring substituted with a hydroxyl group and a pyridin-2-ylmethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-{[(pyridin-2-yl)methyl]amino}cyclopentan-1-ol typically involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Hydroxyl Group: The hydroxyl group is introduced via oxidation reactions using reagents such as osmium tetroxide or potassium permanganate.
Attachment of the Pyridin-2-ylmethylamino Group: This step involves the nucleophilic substitution reaction where the pyridin-2-ylmethylamine is attached to the cyclopentane ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Catalysts and automated processes are often employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-{[(pyridin-2-yl)methyl]amino}cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using strong oxidizing agents.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the pyridin-2-ylmethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alkanes, modified amines.
Substitution: Various substituted cyclopentane derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1R,2R)-2-{[(pyridin-2-yl)methyl]amino}cyclopentan-1-ol is used as a chiral building block for the synthesis of more complex molecules. Its unique structure allows for the creation of stereochemically pure compounds.
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it valuable for understanding biochemical pathways.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and chiral nature make it suitable for producing high-value products.
Mechanism of Action
The mechanism of action of (1R,2R)-2-{[(pyridin-2-yl)methyl]amino}cyclopentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridin-2-ylmethylamino group can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine: Similar in structure but contains a pyrimidine ring instead of a cyclopentane ring.
2-(Pyridin-2-yl)quinoline: Contains a quinoline ring, offering different electronic properties.
2-(Pyridin-2-yl)imidazole: Features an imidazole ring, which can affect its reactivity and binding properties.
Uniqueness
(1R,2R)-2-{[(pyridin-2-yl)methyl]amino}cyclopentan-1-ol is unique due to its chiral cyclopentane ring and the presence of both a hydroxyl group and a pyridin-2-ylmethylamino group. This combination of features provides distinct reactivity and binding characteristics, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
(1R,2R)-2-(pyridin-2-ylmethylamino)cyclopentan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c14-11-6-3-5-10(11)13-8-9-4-1-2-7-12-9/h1-2,4,7,10-11,13-14H,3,5-6,8H2/t10-,11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKVVRQIPOTVYBU-GHMZBOCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)NCC2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)O)NCC2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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